molecular formula C26H22ClF2N3O2S B2560743 N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide CAS No. 851714-52-8

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide

Cat. No.: B2560743
CAS No.: 851714-52-8
M. Wt: 513.99
InChI Key: JPHPFEMHXQQRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a carbamoyl group, and a difluorobenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methylaniline with a suitable indole derivative under specific conditions to form the indole-carbamoyl intermediate. This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed coupling reactions, and the implementation of continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to various receptors, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF2N3O2S/c1-16-9-10-17(13-19(16)27)31-24(33)15-35-23-14-32(22-8-3-2-5-18(22)23)12-11-30-26(34)25-20(28)6-4-7-21(25)29/h2-10,13-14H,11-12,15H2,1H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHPFEMHXQQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.